molecular formula C19H25NO4 B2736958 (E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 2321333-15-5

(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No. B2736958
CAS RN: 2321333-15-5
M. Wt: 331.412
InChI Key: PROMCKUQCCENKJ-WEVVVXLNSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.412. The purity is usually 95%.
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Scientific Research Applications

Antagonist Properties in Neurological Studies

(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one has been studied for its properties as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound, referred to as CP-96,345, inhibits substance P binding and acts as a classical competitive antagonist in the NK1 monoreceptor dog carotid artery preparation. This indicates its potential as a selective NK1 antagonist, which could be instrumental in investigating the physiological properties of substance P and its role in various diseases (Snider et al., 1991).

Structural Analysis in Crystallography

The compound's structural components, particularly the endo- and exo-2,3-dimethoxy-N-[8(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-y1]benzamide hydrochloride, have been extensively analyzed through single-crystal X-ray diffraction techniques. This analysis helps understand the compound's crystal structures and their implications in various scientific and pharmaceutical applications (Collin et al., 1986).

Role in Synthesis of Sesquiterpenes

This chemical entity has been used in the total synthesis of triquinane sesquiterpenes like modhephene and isocomene. The reaction of 1,4-dimethoxybicyclo[2.2.2]oct-5-en-2-one and subsequent treatments lead to the synthesis of these sesquiterpenes, highlighting the compound's utility in complex organic syntheses (Uyehara et al., 1998).

Applications in Therapeutic Development

Another important application is in the development of methoxytropolones, which are known for their biological activity. The treatment of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones with triflic acid results in the formation of methoxytropolones, suggesting potential therapeutic applications (Williams et al., 2013).

Potential in Corrosion Inhibition

The compound has been studied for its role in protecting mild steel in acidic environments. Derivatives like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione have been synthesized and evaluated for their corrosion inhibition properties, demonstrating the compound's significance in materials chemistry (Chafiq et al., 2020).

Antibacterial and Antimicrobial Properties

Research has also been conducted to understand the antibacterial and antimicrobial properties of the compound's derivatives. For instance, the synthesis of certain derivatives has shown potential in creating anticancer and antimicrobial agents, contributing to pharmaceutical advancements (Katariya et al., 2021).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROMCKUQCCENKJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

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